1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one
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Overview
Description
1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound characterized by the presence of a thiazepane ring, which is a seven-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
The synthesis of 1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the formation of the thiazepane ring followed by the introduction of the prop-2-en-1-one moiety. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiazepane derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the prop-2-en-1-one moiety can be replaced by other functional groups. Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines.
Scientific Research Applications
1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s thiazepane ring allows it to form stable complexes with these targets, thereby modulating their activity. Pathways involved may include inhibition of enzyme activity or alteration of receptor signaling .
Comparison with Similar Compounds
1-(5-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one can be compared with other thiazepane derivatives, such as:
1,4-Thiazepane: Lacks the prop-2-en-1-one moiety, making it less reactive in certain chemical reactions.
5-Methyl-1,4-thiazepane: Similar structure but without the prop-2-en-1-one group, affecting its chemical and biological properties.
1-(4-Thiazepanyl)prop-2-en-1-one: Similar but lacks the methyl group, which can influence its reactivity and interactions.
Properties
IUPAC Name |
1-(5-methyl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-3-9(11)10-5-7-12-6-4-8(10)2/h3,8H,1,4-7H2,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PERZLGSOGXRDHJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCSCCN1C(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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